molecular formula C16H13NO B14359672 2-[(Isoquinolin-4-yl)methyl]phenol CAS No. 90136-93-9

2-[(Isoquinolin-4-yl)methyl]phenol

Cat. No.: B14359672
CAS No.: 90136-93-9
M. Wt: 235.28 g/mol
InChI Key: LOXCBQLLZUPFDH-UHFFFAOYSA-N
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Description

2-[(Isoquinolin-4-yl)methyl]phenol is a phenolic compound characterized by an isoquinoline moiety attached via a methylene bridge to the ortho position of a phenol ring. Isoquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The phenolic group confers hydrogen-bonding capability, influencing solubility and molecular interactions.

Properties

CAS No.

90136-93-9

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-(isoquinolin-4-ylmethyl)phenol

InChI

InChI=1S/C16H13NO/c18-16-8-4-2-5-12(16)9-14-11-17-10-13-6-1-3-7-15(13)14/h1-8,10-11,18H,9H2

InChI Key

LOXCBQLLZUPFDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Isoquinolin-4-yl)methyl]phenol can be achieved through several methods. One common approach involves the reaction of isoquinoline with a phenol derivative under specific conditions. For example, a palladium-catalyzed coupling reaction can be used to form the desired compound. This method typically involves the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Isoquinolin-4-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The isoquinoline ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction process.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-[(Isoquinolin-4-yl)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Isoquinolin-4-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the isoquinoline ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Phenolic Scaffold

The biological and physicochemical properties of phenolic derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Substituent Key Features
2-[(Isoquinolin-4-yl)methyl]phenol Isoquinolin-4-ylmethyl Bulky aromatic group; potential for π-π stacking and enzyme inhibition.
2-[(Methylamino)methyl]phenol Methylaminomethyl Smaller, flexible substituent; disrupts bacterial quorum sensing .
2-[(4-Hydroxyphenyl)methyl]phenol 4-Hydroxybenzyl Biphenolic structure; enhanced hydrogen bonding and crystallinity .
2-(2-Hydroxyethyl)phenol 2-Hydroxyethyl Hydrophilic substituent; increased solubility in polar solvents .
Key Observations:
  • Isoquinoline vs. Methylamino: The isoquinolinyl group’s aromaticity and bulk may enhance interactions with hydrophobic protein pockets compared to the smaller methylamino group.

Physicochemical Properties

Predicted properties based on substituent contributions:

Property This compound 2-[(Methylamino)methyl]phenol 2,4′-Methylenediphenol
Molecular Weight (g/mol) ~237 ~137 ~216
logP (Lipophilicity) ~2.5–3.5 ~1.2–1.8 ~2.0–2.5
Hydrogen Bond Donors 1 (phenolic -OH) 2 (-OH, -NHCH3) 2 (two -OH)
Aqueous Solubility Low Moderate Low
Notes:
  • Biphenolic compounds (e.g., 2,4′-Methylenediphenol) exhibit higher melting points due to intermolecular hydrogen bonding .
Antimicrobial Activity
  • 2-[(Methylamino)methyl]phenol: Inhibits Staphylococcus aureus biofilm formation by targeting SarA, a quorum-sensing regulator. Minimal direct antimicrobial activity but synergizes with antibiotics .
  • The isoquinolinyl group may enhance binding to bacterial enzymes via π-π interactions.
Anticancer Potential
  • Natural Phenolic Analogs: Compounds like gymconopin D (isolated from Pleione bulbocodioides) show cytotoxicity against cancer cells . The isoquinoline moiety in this compound may confer similar activity through pro-apoptotic pathways.

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